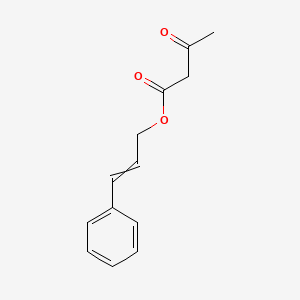
Cinnamyl acetoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamyl acetoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a prop-2-enyl chain, which is further connected to a 3-oxobutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cinnamyl acetoacetate can be achieved through several methods. One common approach involves the esterification of 3-oxobutanoic acid with 3-phenylprop-2-enol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cinnamyl acetoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Cinnamyl acetoacetate serves as a versatile building block in organic synthesis. Its reactivity allows for the preparation of more complex molecules, which are essential in pharmaceuticals and agrochemicals. The compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, leading to a range of derivatives useful in synthetic methodologies.
Recent studies have highlighted the potential biological activities of this compound:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, disrupting microbial cell membranes and interfering with cellular processes.
- Antioxidant Activity : The compound acts as an antioxidant by scavenging free radicals, which may protect cells from oxidative damage.
- Therapeutic Potential : Derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Fragrance and Flavor Industry
This compound is widely used in the fragrance industry due to its pleasant scent. It is incorporated into perfumes, soaps, and food products to enhance their aroma profile. Its unique combination of aromatic and acetoacetate functionalities makes it particularly valuable compared to similar compounds like cinnamyl acetate.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of cinnamyl sulfonamide hydroxamate derivatives related to this compound. The results demonstrated significant cytotoxic effects on various cancer cell lines, indicating potential therapeutic applications in cancer treatment. The study utilized flow cytometry to analyze cell cycle changes induced by these compounds, highlighting their ability to influence cancer cell viability significantly .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. The findings revealed that this compound effectively inhibited bacterial growth, suggesting its potential use as a natural preservative in food products or as a therapeutic agent against infections .
Wirkmechanismus
The mechanism by which Cinnamyl acetoacetate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. Additionally, the phenylprop-2-enyl moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylprop-2-enal: This compound is similar in structure but contains an aldehyde group instead of an ester group.
3-Phenylprop-2-enyl acetate: This compound has an acetate group instead of a 3-oxobutanoate group.
Uniqueness
Cinnamyl acetoacetate is unique due to the presence of both a phenylprop-2-enyl group and a 3-oxobutanoate moiety
Eigenschaften
Molekularformel |
C13H14O3 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
3-phenylprop-2-enyl 3-oxobutanoate |
InChI |
InChI=1S/C13H14O3/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8H,9-10H2,1H3 |
InChI-Schlüssel |
BDCAQAAKRKWXFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)OCC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















